1-(3-Azidopropyl)-4-bromobenzene
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
1-(3-azidopropyl)-4-bromobenzene |
InChI |
InChI=1S/C9H10BrN3/c10-9-5-3-8(4-6-9)2-1-7-12-13-11/h3-6H,1-2,7H2 |
InChI Key |
SRIRLEPZSQOUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCN=[N+]=[N-])Br |
Origin of Product |
United States |
Significance of Orthogonal Bifunctionalization in Advanced Organic Synthesis
The power of orthogonal bifunctional linkers, such as 1-(3-Azidopropyl)-4-bromobenzene (B6157673), lies in their ability to "click" or couple different molecular fragments together sequentially. This modular approach is highly sought after for creating libraries of compounds for drug discovery, developing sophisticated bioconjugates, and engineering functional materials with precisely defined properties. nih.gov
Evolution of Azide and Aryl Halide Containing Scaffolds in Chemical Biology and Materials Science
Both azide (B81097) and aryl halide functionalities have a rich history and are independently crucial in modern chemistry.
The Azide Group: Once viewed primarily as a precursor to amines or as a reactive group for generating nitrenes, the azide group was propelled to the forefront of chemical biology and materials science with the advent of "click chemistry." organic-chemistry.org The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient, specific, and biocompatible reaction that forms a stable triazole linkage. organic-chemistry.org This reaction's reliability and mild, often aqueous, conditions have made azides indispensable for bioconjugation—the process of linking molecules to biomolecules like proteins or nucleic acids—and for the surface functionalization of materials. nih.gov
The Aryl Halide Group: Aryl halides, particularly aryl bromides, are classic and versatile handles for carbon-carbon bond formation. They are key substrates in a multitude of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov The Suzuki reaction, which couples an aryl halide with an organoboron species, is one of the most powerful methods for constructing biaryl systems and other complex organic structures. Its functional group tolerance and reliability have led to its widespread use in the synthesis of pharmaceuticals, polymers, and advanced materials.
The combination of these two functionalities into a single scaffold creates a powerful heterobifunctional linker, capable of participating in two of the most robust and widely used sets of chemical transformations.
Positioning of 1 3 Azidopropyl 4 Bromobenzene As a Versatile Molecular Synthon in Contemporary Research
Chemo- and Regioselective Synthesis of this compound
The primary challenge in synthesizing this compound lies in controlling the reactivity of the precursors to ensure the desired arrangement of the azide and bromine substituents.
The most direct route to the azidopropyl group involves the nucleophilic substitution of a halide on the propyl chain with an azide salt. The precursor for this transformation is typically 1-(3-halopropyl)-4-bromobenzene, where the halide can be chlorine, bromine, or iodine. The reaction is a classic SN2 displacement, with sodium azide being the most common azide source.
Optimization of this protocol involves several factors:
Leaving Group: The efficiency of the substitution follows the order I > Br > Cl, consistent with the leaving group's ability. Tosylates also serve as excellent leaving groups and can be used to prepare the azide from the corresponding alcohol.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are highly effective as they solvate the cation (e.g., Na⁺) while leaving the azide anion highly nucleophilic and reactive. researchgate.net
Temperature: The reaction temperature is typically elevated, often between 60-100 °C, to ensure a reasonable reaction rate, particularly when using less reactive chlorides. researchgate.net
Interactive Table 1: Optimization of Azidification Reaction
| Precursor | Azide Source | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|
| 1-(3-Iodopropyl)-4-bromobenzene | NaN₃ | DMF | 25-60 | >95 | Fastest reaction due to the excellent leaving group. |
| 1-(3-Bromopropyl)-4-bromobenzene | NaN₃ | DMSO | 80-95 | 90-98 | A common and cost-effective precursor. researchgate.net |
| 1-(3-Chloropropyl)-4-bromobenzene | NaN₃ | DMF | 90-110 | 85-95 | Requires higher temperatures due to the poorer leaving group. |
| 4-Bromopropylbenzene-1-tosylate | NaN₃ | Acetonitrile | 80 | >95 | Clean reaction, prepared from the corresponding alcohol. |
Strategies for Bromo-Aryl Moiety Installation and Functionalization
Route A: Starting with a Pre-brominated Aromatic Ring This is the most common approach, where the synthesis begins with a commercially available 4-bromo-substituted benzene (B151609) derivative. For instance:
Friedel-Crafts Acylation: 4-Bromobenzaldehyde (B125591) can be reacted with a suitable three-carbon nucleophile.
Wittig Reaction: A Wittig reaction between 4-bromobenzaldehyde and a phosphonium (B103445) ylide containing a three-carbon chain can form the propyl linkage, which is then reduced and functionalized.
Cross-Coupling Reactions: A more advanced method involves the copper-catalyzed arylation of functionalized amides, which can be adapted to build the molecule's backbone. mdpi.com
Route B: Bromination as a Final Step An alternative involves constructing the azidopropyl-phenyl core first, followed by regioselective bromination of the aromatic ring. The 3-azidopropyl group is an ortho-, para-director. Therefore, direct bromination of (3-azidopropyl)benzene (B1274952) would yield a mixture of the ortho and para isomers, requiring chromatographic separation to isolate the desired this compound. This route is generally less efficient due to the lack of complete regioselectivity.
Modern synthetic efforts focus on combining multiple reaction steps into a single pot to improve efficiency and reduce waste. For the synthesis of this compound and its derivatives, several strategies can be envisioned:
In Situ Azide Generation: One-pot multicomponent reactions for synthesizing 1,2,3-triazoles have been developed where an organic bromide is converted to the corresponding azide in situ using sodium azide, and then immediately reacted with an alkyne. rsc.org This principle can be applied to the synthesis of the target compound itself, where a dihalide precursor could first be coupled with a bromo-aryl group and then undergo selective, in situ azidification in a one-pot process.
Protected Azide Groups: Researchers have developed methods for protecting the azido (B1232118) group, allowing for other transformations like Grignard reactions to be performed on the molecule. chemicalonline.comsciencedaily.com This allows for the synthesis of diverse azides by using organomagnesium intermediates that would otherwise be incompatible with the electrophilic nature of the azide functionality. chemicalonline.comsciencedaily.com This novel strategy could be employed to construct the carbon skeleton of this compound through a Grignard coupling, followed by deprotection.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the core reactions is crucial for their optimization.
The primary transformation, the conversion of a propyl halide to a propyl azide, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism . In this process, the azide ion (N₃⁻) acts as the nucleophile and attacks the electrophilic carbon atom attached to the halide (the leaving group). The reaction occurs in a single, concerted step where the C-N bond forms simultaneously as the C-X (halide) bond breaks. This leads to an inversion of stereochemical configuration at the carbon center, although this is not observable in the achiral propyl chain of the target compound.
If bromination is performed on an existing aryl ring, the reaction follows an electrophilic aromatic substitution (SEAr) mechanism . A source of electrophilic bromine (Br⁺), typically generated from Br₂ with a Lewis acid catalyst like FeBr₃, is attacked by the π-electrons of the aromatic ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step is the deprotonation of the ring by a weak base, which restores aromaticity and yields the brominated product.
Green Chemistry Principles and Sustainable Synthesis Approaches for Azido-Bromo Compounds
The synthesis of azides and haloarenes traditionally involves hazardous reagents and solvents. Applying green chemistry principles aims to mitigate these issues.
Safer Reagents: While sodium azide is effective, it is also highly toxic and explosive. Research into safer azidating agents is ongoing. For the synthesis of aryl azides, methods using arenediazonium tosylates in water have been developed as a safer alternative to conventional diazonium salts. organic-chemistry.org
Alternative Solvents: Efforts are being made to replace solvents like DMF and DMSO with more environmentally benign alternatives. Water, ionic liquids, or solvent-free conditions represent greener choices.
Energy Efficiency: Microwave-assisted synthesis has emerged as a green chemistry approach that can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often increase product yields. mdpi.com This technique is applicable to both nucleophilic substitution and metal-catalyzed coupling reactions.
Catalysis: The use of phase-transfer catalysts can facilitate the reaction between an aqueous solution of sodium azide and an organic substrate dissolved in a greener solvent, eliminating the need for polar aprotic solvents.
Atom Economy: Designing synthetic routes with high atom economy is a core principle of green chemistry. Direct azidification of a halide precursor is highly atom-economical. In contrast, routes involving protecting groups or multiple steps with stoichiometric reagents are less efficient. A focus on catalytic cycles and one-pot reactions helps maximize atom economy. researchgate.net
The adoption of these green methodologies can lead to safer, more sustainable, and cost-effective production of this compound and related compounds. rsc.org
Azide Reactivity in Bioorthogonal Ligation Chemistry
The azide group is a versatile functional group in bioorthogonal chemistry, a field focused on chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov Its primary applications involve cycloaddition and ligation reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Kinetic and Stereochemical Aspects
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. rsc.orgwikipedia.org This reaction involves the coupling of an azide with a terminal alkyne to form a stable 1,2,3-triazole ring. acs.org
Kinetics: The CuAAC reaction is known for its exceptional efficiency. The copper(I) catalyst plays a crucial role by coordinating with the alkyne, which significantly lowers the pKa of the terminal alkyne's C-H bond, facilitating the reaction even without a strong base. wikipedia.org The reaction mechanism is complex and dynamic, but it is understood to be a highly efficient process. nih.gov Computational studies have explored the reaction mechanism, suggesting a concerted cycloaddition pathway in some cases. acs.org The rate of the reaction can be influenced by the specific copper catalyst and ligands used.
Stereochemistry: A significant challenge in CuAAC is that the starting materials, a linear azide and a linear alkyne, typically react to form a planar triazole ring, meaning no new stereocenters are created in most cases. nih.gov However, recent research has focused on developing enantioselective CuAAC reactions (E-CuAAC). These methods aim to control the stereochemistry of the product, often by employing chiral ligands on the copper catalyst. nih.gov One successful approach involves dynamic kinetic resolution, which can lead to the formation of α-chiral triazoles with high enantioselectivity. nih.gov The development of E-CuAAC has expanded the utility of this reaction to the synthesis of complex, stereochemically defined molecules, including derivatives of vitamins, hormones, and other biologically active compounds. nih.gov
Table 1: Examples of Enantioselective CuAAC Reactions
| Substrate | Ligand Stereoisomer | Diastereoselectivity | Yield |
| (R)-1-phenyl-2-propyn-1-ol | (R)-Ligand | 5a | Near perfect |
| (R)-1-phenyl-2-propyn-1-ol | (S)-Ligand | 5b | Near perfect |
| Vitamin E derivative | Chiral Ligand | High | Excellent |
| Gibberellic acid derivative | Chiral Ligand | High | Excellent |
| Estrone derivative | Chiral Ligand | High | Excellent |
Data sourced from enantioselective CuAAC studies demonstrating the generation of α-chiral triazoles. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cycloalkynes in Metal-Free Systems
To circumvent the potential toxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. magtech.com.cn This reaction relies on the inherent ring strain of a cycloalkyne to drive the cycloaddition with an azide, eliminating the need for a metal catalyst. magtech.com.cn
The driving force for SPAAC is the release of ring strain in the cycloalkyne as it transitions to the more stable triazole ring. magtech.com.cn The reactivity of the cycloalkyne is therefore a key factor, with more strained systems generally reacting faster. magtech.com.cn A variety of cycloalkynes have been developed, each with different stability and reactivity profiles. magtech.com.cnresearchgate.net For instance, cyclononynes are generally more stable than cyclooctynes. magtech.com.cnresearchgate.net
The rate of SPAAC can be significantly influenced by the structure of the cycloalkyne. For example, the introduction of fluorine atoms or the oxidation of an alcohol to a ketone on the cyclooctyne (B158145) ring can increase the reaction rate. magtech.com.cnnih.gov Some modified dibenzocyclooctynes have shown exceptionally high reaction rates. magtech.com.cn
Table 2: Second-Order Rate Constants for SPAAC with Various Cycloalkynes
| Cycloalkyne | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Difluorobenzocyclooctyne (DIFBO) | High (spontaneously trimerizes) |
| Biarylazacyclooctynone (BARAC) | Exceptional kinetics |
| 3,9-Difluoro-4,8-dimethoxy-dibenzocyclooctyne-1-one | 3.5 |
| Azadibenzocyclooctyne (ADIBO) | 0.4 |
| Cyclopropenone-masked dibenzocyclooctyne (photo-DIBO) | 0.07 |
This table presents a selection of cycloalkynes and their reported reaction rates in SPAAC, highlighting the impact of structural modifications. magtech.com.cnacs.org
Aryl Halide Reactivity in Transition Metal-Catalyzed Cross-Coupling Reactions
The aryl bromide functionality in this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental tools in modern organic synthesis.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Enhancements and Substrate Scope
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organohalide. libretexts.org It is a powerful method for constructing biaryl structures and other C-C bonds.
Enhancements and Ligand Effects: Significant advancements in the Suzuki-Miyaura reaction have been achieved through the development of sophisticated phosphine (B1218219) ligands for the palladium catalyst. acs.orgacs.org These ligands play a critical role in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligand can dramatically affect the reaction's efficiency, substrate scope, and the conditions required. acs.orgclockss.org For example, bulky, electron-rich phosphine ligands have enabled the use of less reactive aryl chlorides as substrates and have allowed many reactions to be performed at room temperature. libretexts.orgacs.org
Substrate Scope: The Suzuki-Miyaura reaction has a broad substrate scope, tolerating a wide variety of functional groups. libretexts.org Aryl bromides are common substrates, and the reaction can be used to couple them with a diverse range of aryl-, heteroaryl-, and vinylboronic acids. acs.org The reaction conditions, including the choice of base and solvent, can be tailored to specific substrates. clockss.org While the reaction is generally robust, certain functional groups can interfere, and the specific conditions for a given coupling are often substrate-dependent. wikipedia.org
Table 3: Ligand and Base/Solvent Effects in Suzuki-Miyaura Coupling of Bromobenzene (B47551)
| Ligand | Base/Solvent | Temperature (°C) | Time (h) | Conversion |
| Ligand 2 | 3N NaOH / Dioxane | RT | 24 | Low |
| Ligand 5 (S-Phos) | 3N NaOH / Dioxane | RT | 24 | High |
| Ligand 1 | 3N NaOH / i-PrOH | 105 | 35 | Quantitative |
This table illustrates the significant impact of ligand and reaction conditions on the outcome of the Suzuki-Miyaura cross-coupling reaction. clockss.org
Buchwald-Hartwig Amination and Amidation for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a vital tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other functional materials. mychemblog.com
The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.orgmychemblog.com Similar to the Suzuki-Miyaura reaction, the choice of ligand is crucial for the success of the Buchwald-Hartwig amination, influencing the reaction's efficiency and substrate scope. mychemblog.com
The Buchwald-Hartwig amination is applicable to a wide range of aryl halides, including bromides, and can accommodate various primary and secondary amines. numberanalytics.com The reaction generally exhibits good functional group tolerance, although some groups may require specific conditions. libretexts.orgnumberanalytics.com The development of this reaction has provided a more facile and general method for synthesizing aryl amines compared to older, harsher methods. wikipedia.org
Sonogashira and Heck Reaction Methodologies and Catalytic Systems for C-C Bond Construction
The Sonogashira and Heck reactions are powerful tools for the alkynylation and alkenylation of aryl halides, respectively. These reactions typically employ a palladium catalyst and are compatible with a wide range of functional groups, a critical feature for substrates like this compound.
Sonogashira Reaction:
The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. For a substrate such as this compound, this reaction would selectively form a C(sp²)-C(sp) bond at the C-Br position, leaving the azido group untouched.
The catalytic cycle of the Sonogashira reaction is well-established. It begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II)-aryl complex. Concurrently, the copper(I) acetylide is formed from the terminal alkyne and the copper(I) salt. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst.
A variety of catalytic systems have been developed to improve the efficiency and scope of the Sonogashira reaction. These include the use of different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂), phosphine ligands, and copper salts (e.g., CuI). Copper-free Sonogashira protocols have also been developed to avoid the formation of diacetylene byproducts resulting from Glaser coupling.
Heck Reaction:
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. Similar to the Sonogashira reaction, the Heck reaction is typically catalyzed by a palladium complex in the presence of a base. The reaction of this compound with an alkene would result in the formation of a new C-C bond at the aromatic ring, with the azide group remaining available for further transformation.
The mechanism of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step forms the alkene product and a palladium-hydride species. Finally, reductive elimination of H-X with the base regenerates the Pd(0) catalyst.
Catalyst development in the Heck reaction has focused on improving catalyst stability and activity, particularly for less reactive aryl chlorides and bromides. The choice of ligand, base, and solvent can significantly influence the reaction's outcome.
| Reaction | Catalyst System | Key Mechanistic Steps | Product Type |
| Sonogashira | Pd(0) catalyst, Cu(I) co-catalyst, Base | Oxidative addition, Transmetalation, Reductive elimination | Aryl-alkyne |
| Heck | Pd(0) catalyst, Base | Oxidative addition, Migratory insertion, β-Hydride elimination | Aryl-alkene |
Selective Functionalization Strategies for Orthogonal Reaction Sequences
The presence of both an azide and a bromine on the same molecule opens up a vast chemical space for the synthesis of complex and diverse structures through selective and sequential reactions.
Sequential and One-Pot Reaction Schemes for Complex Molecule Construction
The orthogonal nature of the azide and aryl bromide functionalities in this compound is ideally suited for sequential reaction strategies. A typical sequence would involve an initial palladium-catalyzed cross-coupling reaction at the C-Br bond, followed by a "click" reaction on the azide moiety.
For instance, a Sonogashira coupling of this compound with a terminal alkyne would yield an intermediate containing both a newly formed internal alkyne and the original azide group. This intermediate can then undergo an intramolecular or intermolecular azide-alkyne cycloaddition to form complex heterocyclic structures. This sequential approach allows for the controlled and stepwise construction of molecular complexity.
One-pot reactions, where multiple transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. A one-pot Sonogashira coupling followed by a click reaction with an external alkyne could be envisioned for this compound. This would involve the initial palladium/copper-catalyzed coupling, followed by the introduction of a copper catalyst for the subsequent azide-alkyne cycloaddition, all without the need for isolation of the intermediate.
Chemoselective Manipulations of Azide and Bromine Moieties in Diversification Strategies
The chemoselective manipulation of the azide and bromine groups is key to diversification strategies. The choice of reaction conditions and catalysts dictates which functional group reacts.
Bromine Moiety Manipulations:
Sonogashira and Heck Reactions: As discussed, these reactions are primary methods for C-C bond formation at the aryl bromide site.
Suzuki and Stille Couplings: These palladium-catalyzed reactions can be used to introduce aryl, heteroaryl, or vinyl groups by coupling with boronic acids/esters or organostannanes, respectively.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with amines.
Azide Moiety Manipulations:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prominent reaction of the azide group, allowing for the formation of 1,2,3-triazoles with high efficiency and regioselectivity. organic-chemistry.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click reaction utilizes strained cyclooctynes and is particularly useful in biological systems where copper toxicity is a concern.
Staudinger Ligation: The reaction of the azide with a phosphine reagent can be used to form an aza-ylide, which can then be hydrolyzed to an amine or trapped with an electrophile.
Reduction to Amine: The azide group can be readily reduced to a primary amine using various reagents such as H₂/Pd, LiAlH₄, or PPh₃/H₂O. This opens up another avenue for functionalization through amide bond formation or other amine-based chemistries.
The ability to perform these reactions chemoselectively allows for the creation of a wide array of molecules from a single, versatile building block like this compound. For example, a library of compounds could be generated by first performing a series of different Sonogashira couplings on the aryl bromide, followed by reacting the resulting azide-containing intermediates with a panel of different alkynes via click chemistry.
| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Functionality |
| Aryl Bromide | Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Alkyne | Aryl-alkyne |
| Heck Reaction | Pd catalyst, Alkene | Aryl-alkene | |
| Suzuki Coupling | Pd catalyst, Boronic acid/ester | Biaryl | |
| Azide | CuAAC | Cu(I) catalyst, Alkyne | 1,2,3-Triazole |
| Reduction | H₂/Pd or LiAlH₄ | Primary Amine | |
| Staudinger Ligation | Phosphine, H₂O | Primary Amine |
No Specific Research Found for "this compound" in Advanced Chemical Applications
Following an extensive review of scientific literature and chemical databases, it has been determined that there is a notable absence of specific research detailing the applications of the chemical compound This compound in the advanced fields of molecular engineering and chemical research as outlined. While the individual functional moieties of this compound—the azido group and the bromobenzene group—are well-documented in various chemical contexts, their combined application within this specific molecular structure for the requested purposes is not described in the available scientific literature.
The intended article was to focus on the following specific applications of this compound:
Development of Multifunctional Molecular Probes and Linkers: Including its use in photoaffinity probes for target identification, the creation of fluorescent and radiotracer scaffolds, and as a bioconjugation reagent for site-specific macromolecular labeling.
Supramolecular Chemistry and Self-Assembly Architectures: Specifically, its role in the construction of coordination cages, frameworks, polymeric structures, and in templated synthesis and controlled polymerization.
The lack of dedicated research on This compound prevents the creation of a scientifically accurate and detailed article that adheres to the requested structure and content. The principles of scientific accuracy and adherence to published, peer-reviewed data preclude speculation on the potential applications of this compound without direct evidence.
While the broader classes of bifunctional molecules containing azides and aryl halides are known to be valuable in chemical biology and materials science, the specific attributes and applications of This compound remain uncharacterized in the public domain. Therefore, the generation of the requested article with the specified level of detail and scientific rigor is not feasible at this time.
Applications in Advanced Chemical Research and Molecular Engineering
Supramolecular Chemistry and Self-Assembly Architectures
Surface Functionalization and Fabrication of Advanced Materials
The ability to precisely modify the chemical properties of a material's surface is crucial for developing advanced materials with tailored functionalities. 1-(3-Azidopropyl)-4-bromobenzene (B6157673) serves as a key molecular linker in surface functionalization, primarily through "click chemistry" reactions. kit.edunih.gov The terminal azide (B81097) group readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions. nih.gov This allows for the covalent attachment of the molecule to surfaces that have been pre-functionalized with alkyne groups. kit.edu
Once anchored, the exposed bromobenzene (B47551) group provides a reactive handle for subsequent modifications. For instance, the bromine atom can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce additional chemical entities. This two-step functionalization strategy enables the fabrication of complex surfaces with specific properties, such as altered hydrophobicity, biocompatibility, or the immobilization of catalysts and bioactive molecules. The ability to control the surface chemistry is vital in fields ranging from nanoelectronics to biomedical devices. dovepress.comnih.gov For example, functionalizing the surface of cellulose (B213188) nanocrystals can improve their dispersibility in hydrophobic polymer matrices. nih.gov The process allows for the creation of microarrays by spotting azide or thiol inks onto functionalized glass surfaces, a technique valuable for biological applications. kit.edu
Table 1: Reactive Moieties of this compound in Surface Chemistry
| Functional Group | Relevant Reaction Type | Purpose in Surface Functionalization |
|---|---|---|
| Azidopropyl Group | Azide-Alkyne Click Chemistry | Covalent attachment to alkyne-modified surfaces |
Precursor in Complex Molecule Synthesis and Natural Product Analogue Development
The distinct reactivity of its two functional ends makes this compound a strategic precursor in multi-step organic synthesis.
Scaffold for the Synthesis of Heterocyclic Compounds and Medicinal Chemistry Leads
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. nih.gov this compound acts as a versatile scaffold for building such molecules. The azide group is a direct precursor to 1,2,3-triazoles via its reaction with alkynes. The resulting triazole ring is a common feature in medicinal chemistry, known for its stability and ability to participate in hydrogen bonding.
Furthermore, the aryl bromide component can be elaborated using a wide array of organometallic cross-coupling reactions. This allows for the introduction of diverse substituents onto the aromatic ring, systematically modifying the steric and electronic properties of the molecule. This combinatorial approach is highly valuable in the search for new medicinal chemistry leads, where families of related compounds are synthesized and screened for biological activity. nih.govnih.gov The development of molecules that can inhibit multiple targets, such as those involved in Alzheimer's disease, often relies on such versatile scaffolds. nih.gov
Building Block for Functionalized Polymers and Oligomers
In polymer science, the development of materials with precise architectures and functionalities is a major goal. klinger-lab.dedigitellinc.com this compound can be used as a bifunctional building block to create well-defined, functionalized polymers and oligomers. escholarship.org
The molecule can act as an initiator in certain polymerization methods or be incorporated as a monomer into a polymer chain. For example, the bromophenyl group can initiate Atom Transfer Radical Polymerization (ATRP), allowing for the growth of a polymer chain from the aromatic core. The azide group at the other end remains intact during this process and is available for post-polymerization modification via click chemistry. This allows for the attachment of various functional groups, such as fluorescent dyes or bioactive molecules, to the polymer chain end. nih.gov This approach provides access to tailor-made polymers with complex architectures and specific functionalities for applications in nanotechnology and biomedicine. klinger-lab.de
Table 2: Polymer Synthesis Applications
| Role of Compound | Polymerization Technique | Resulting Polymer Architecture |
|---|---|---|
| Initiator | Atom Transfer Radical Polymerization (ATRP) | Polymer chain with a terminal azide group for further functionalization |
| Monomer | Click Polymerization / Step-Growth Polymerization | Polymer backbone incorporating triazole and phenyl rings |
Creation of Peptide and Protein Conjugates for Chemical Biology Studies
The conjugation of small molecules to biomolecules like peptides and proteins is a cornerstone of chemical biology, enabling the study of biological processes and the development of new diagnostics and therapeutics. nih.gov The azide functionality of this compound makes it an ideal reagent for bioconjugation. nih.gov
Peptides or proteins can be chemically modified to incorporate an alkyne group. Subsequent reaction with this compound via click chemistry results in a stable, covalent linkage. This strategy is widely used due to its high efficiency, specificity, and biocompatibility, as the reaction can often be performed under mild, aqueous conditions. nih.gov
The bromophenyl group on the conjugated tag can serve several purposes. It can act as a hydrophobic probe, or it can be a site for the introduction of a radiolabel, such as fluorine-18, for use in Positron Emission Tomography (PET) imaging studies. diva-portal.org This allows researchers to track the distribution and pharmacokinetics of the labeled peptide or protein in vivo. diva-portal.org Such techniques are invaluable for understanding disease and developing targeted drugs. youtube.com
Advanced Spectroscopic and Computational Approaches in Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(3-azidopropyl)-4-bromobenzene (B6157673). Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while time-resolved NMR experiments are invaluable for monitoring the progress of its synthesis.
In a typical synthesis, such as the reaction of 1-bromo-4-(3-chloropropyl)benzene (B1281813) with sodium azide (B81097), NMR can be used to follow the reaction kinetics in real-time. nih.gov This is achieved by monitoring the disappearance of signals corresponding to the starting material's propyl chain and the simultaneous appearance of new signals corresponding to the azidopropyl product. dntb.gov.ua
¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. The aromatic protons on the 4-substituted benzene (B151609) ring exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct multiplets due to the magnetic inequivalence of the ortho and meta protons. The propyl chain gives rise to three distinct signals: a triplet for the methylene (B1212753) group adjacent to the bromine-substituted ring (C1-H), a triplet for the methylene group bonded to the azide function (C3-H), and a multiplet (typically a quintet or sextet) for the central methylene group (C2-H).
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data. The aromatic region shows four signals: one for the carbon bearing the bromine atom (ipso-carbon), which is often shifted upfield due to the 'heavy atom effect', one for the carbon attached to the propyl chain, and two for the ortho and meta carbons. stackexchange.com The propyl chain displays three separate signals, with their chemical shifts influenced by the electronegativity of the adjacent groups (aromatic ring and azide).
Interactive Data Table: Predicted NMR Chemical Shifts
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Splitting Pattern (¹H) |
| Aromatic (ortho to Br) | ~7.45 | ~132 | Doublet (AA'BB') |
| Aromatic (ortho to Pr) | ~7.15 | ~130 | Doublet (AA'BB') |
| C-Br (ipso) | - | ~121 | - |
| C-Pr (ipso) | - | ~140 | - |
| Propyl-C1H₂ | ~2.75 | ~32 | Triplet |
| Propyl-C2H₂ | ~1.95 | ~30 | Multiplet |
| Propyl-C3H₂ | ~3.35 | ~51 | Triplet |
Mass Spectrometry (MS) Techniques for Product Identification, Purity Assessment, and Mechanistic Insights
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and investigating its fragmentation pathways. High-resolution mass spectrometry (HRMS) is particularly crucial for verifying its elemental composition, thereby ensuring high purity.
The electron ionization (EI) mass spectrum of aryl azides is characterized by a distinct fragmentation pattern. researchgate.netdtic.mil The molecular ion peak [M]⁺ is often observable. A key fragmentation event for azides is the facile loss of a molecule of nitrogen (N₂), resulting in a prominent [M-28]⁺ ion. acs.orgacs.org For this compound, this would correspond to the formation of a nitrenium or rearranged ion. The presence of bromine results in a characteristic isotopic pattern for all bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da ([⁷⁹Br] and [⁸¹Br]), which greatly aids in spectral interpretation.
Further fragmentation can occur within the propyl chain or through the loss of the bromine atom. These fragmentation patterns provide mechanistic insights into the molecule's stability and rearrangement pathways under ionization conditions. researchgate.net
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment Ion | Formula | m/z (for ⁷⁹Br) | Notes |
| [M]⁺ | C₉H₁₀BrN₃ | 255 | Molecular Ion |
| [M-N₂]⁺ | C₉H₁₀BrN | 227 | Loss of nitrogen gas, a characteristic fragmentation of azides. |
| [M-N₂-C₃H₆]⁺ | C₆H₄Br | 155 | Loss of propene from the [M-N₂]⁺ fragment. |
| [C₇H₇]⁺ | C₇H₇ | 91 | Tropylium ion, common in fragmentation of alkylbenzenes. |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Characterization and Vibrational Analysis
Vibrational spectroscopy techniques, including FTIR and Raman, are essential for identifying the key functional groups within this compound. These methods are complementary and provide a detailed vibrational fingerprint of the molecule. acs.org
The most prominent and diagnostic feature in the FTIR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νas) of the azide group (-N₃). This peak appears in a relatively clear region of the spectrum, typically between 2090 and 2120 cm⁻¹. nih.govresearchgate.net Its high intensity and characteristic position make it an unambiguous indicator of the azide's presence.
Raman spectroscopy is also effective for identifying the azide group, though the symmetric stretch (νs) is often weaker than the asymmetric stretch in the infrared. irdg.orgcapes.gov.br Raman spectroscopy is particularly useful for observing vibrations of the bromophenyl moiety. aps.orgscispace.com
Interactive Data Table: Characteristic Vibrational Frequencies
| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |
| Azide Asymmetric Stretch (N≡N) | FTIR | ~2100 | Strong, Sharp |
| Aromatic C-H Stretch | FTIR/Raman | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | FTIR/Raman | 2850-2960 | Medium |
| C=C Aromatic Ring Stretch | FTIR/Raman | 1475, 1590 | Medium-Strong |
| CH₂ Bend (Scissoring) | FTIR | ~1450 | Medium |
| C-N Stretch | FTIR | ~1250 | Medium |
| C-Br Stretch | FTIR/Raman | 500-600 | Medium |
X-ray Crystallography for Solid-State Structural Analysis of Derivatives
While this compound is likely an oil or low-melting solid, its derivatives can often be crystallized to allow for definitive structural analysis by single-crystal X-ray diffraction. A common and highly efficient reaction of the azide group is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which yields a stable 1,2,3-triazole.
Reacting this compound with a suitable alkyne produces a 1,4-disubstituted triazole derivative containing the 4-bromophenyl group. X-ray crystallography of such a derivative provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. researchgate.netnih.gov Furthermore, the crystal packing reveals crucial information about intermolecular interactions, such as hydrogen bonds, π-π stacking, and halogen bonding involving the bromine atom, which govern the material's supramolecular architecture. mdpi.comnih.gov
Interactive Data Table: Representative Crystallographic Data for a Hypothetical Triazole Derivative
| Parameter | Description | Typical Value |
| Crystal System | The crystal lattice system. | Monoclinic or Triclinic researchgate.netmdpi.com |
| Space Group | The symmetry group of the crystal. | P2₁/c or P-1 researchgate.netmdpi.com |
| C-Br Bond Length | Distance between Carbon and Bromine. | ~1.90 Å |
| Triazole N-N Bond Lengths | Distances between adjacent nitrogen atoms in the ring. | ~1.32-1.35 Å |
| Intermolecular Interactions | Non-covalent forces in the crystal packing. | C-H···N hydrogen bonds, π-π stacking, Br···π interactions |
Computational Chemistry and Molecular Modeling
Computational methods provide deep insights into the electronic structure, stability, and dynamic behavior of this compound, complementing experimental findings.
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Spectroscopic Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the properties of molecules. nih.gov By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G*), it is possible to optimize the ground-state geometry of this compound and calculate various properties. kpfu.rubohrium.com
These calculations can accurately predict vibrational frequencies, which aids in the assignment of experimental FTIR and Raman spectra. bohrium.com DFT can also predict NMR chemical shifts, providing theoretical support for experimental assignments. Furthermore, DFT is instrumental in studying reaction mechanisms. For instance, it can be used to calculate the activation energies and transition state structures for reactions involving the azide group, such as thermal decomposition or cycloaddition reactions, offering insights into reaction kinetics and regioselectivity. acs.org
Molecular Dynamics Simulations of Compound Interactions and Conformational Studies
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. rsc.org For this compound, MD simulations can be used to explore the conformational landscape of the flexible azidopropyl chain. These simulations reveal the preferred orientations (torsion angles) of the chain relative to the aromatic ring in various environments, such as in different solvents or at interfaces.
MD is also used to study intermolecular interactions. nih.gov Simulations can model the aggregation behavior of the molecule in solution or its adsorption onto surfaces. By analyzing the trajectories, one can determine key interaction modes, such as π-π stacking of the bromobenzene (B47551) rings or interactions involving the polar azide group, and calculate thermodynamic properties like the potential of mean force for binding or association. strath.ac.ukstrath.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Studies for Rational Design of Derivatives of this compound Remain an Unexplored Area of Research
Despite the growing interest in the application of computational chemistry for drug discovery and materials science, a thorough review of scientific literature reveals a notable absence of published research on Quantitative Structure-Activity Relationship (QSAR) studies specifically focused on this compound and its derivatives. As of the current date, there are no available studies detailing the use of QSAR models to correlate the structural features of this compound with its biological or chemical activities. Consequently, the rational design of derivatives based on such predictive models has not been documented.
The field of QSAR is a well-established computational methodology that aims to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are instrumental in predicting the activity of newly designed molecules, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with experimental screening.
Typically, a QSAR study involves the following key steps:
Data Set Selection: A series of compounds with known biological activities is chosen.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.
Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are employed to create a model that links the descriptors to the observed activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
The application of such a methodology to this compound would be a logical step in exploring its potential applications, for instance, in medicinal chemistry or materials science. By systematically modifying the structure of the parent compound—for example, by altering the substituents on the benzene ring or modifying the azidopropyl chain—and evaluating the activities of the resulting derivatives, a robust QSAR model could be developed. This would, in turn, enable the in silico design of novel derivatives with enhanced or optimized properties.
Emerging Research Directions and Future Perspectives
Integration into Automated and Flow Chemistry Platforms for Scalable Synthesis
The synthesis of organic azides, while highly useful, can present safety challenges, particularly on a large scale, due to their potential instability. Flow chemistry offers a compelling solution by generating and consuming reactive intermediates in a continuous stream, minimizing the accumulation of hazardous materials and enhancing reaction control and safety. researchgate.net The integration of 1-(3-azidopropyl)-4-bromobenzene (B6157673) synthesis into automated flow platforms is a key area of development.
Research has demonstrated the power of flow chemistry for multi-step syntheses of complex molecules, including active pharmaceutical ingredients. researchgate.net Platforms combining flow reactors with in-line purification and analysis can enable the on-demand, scalable production of this compound and its derivatives. durham.ac.uk Such systems would allow for the telescoping of reactions; for instance, the initial formation of an azide (B81097) could be directly followed by a "click" reaction or a cross-coupling modification in a subsequent reactor module, streamlining the entire synthetic sequence. durham.ac.uknih.gov This approach not only improves safety and efficiency but also facilitates rapid library synthesis for screening and optimization of functional molecules.
Exploration of Novel Catalytic Systems and Ligand Design for Enhanced Reactivity and Selectivity
The bromine atom on the phenyl ring of this compound is a prime handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.gov Future research will focus on developing novel catalytic systems that offer greater efficiency, broader functional group tolerance (especially towards the azide), and milder reaction conditions.
Recent advancements have highlighted the potential of nickel catalysis as a more earth-abundant and sometimes more reactive alternative to palladium for cross-coupling reactions. chemrxiv.org The design of sophisticated phosphine (B1218219) ligands is crucial for tuning the catalyst's performance. Data-driven and computational approaches are being used to design innovative ligands, such as N-protected Xiao-Phos, that can achieve high yields and enantioselectivity in Ni-catalyzed couplings. chemrxiv.org Mechanistic studies comparing monophosphine and bisphosphine ligands reveal that the ligation state of the metal center plays a critical role in catalytic efficiency, providing a roadmap for designing ligands tailored to specific substrates, including those with challenging electronic or steric properties. nih.gov
Table 1: Comparison of Catalytic Ligands for Cross-Coupling Reactions
| Ligand Type | Metal Center | Key Characteristics | Potential Application for this compound |
|---|---|---|---|
| Monophosphine Ligands (e.g., CyTyrannoPhos) | Nickel (Ni) | Often high-yielding for sterically hindered or electronically deactivated substrates. Can accelerate key steps in the catalytic cycle. nih.gov | Efficiently coupling the bromobenzene (B47551) moiety with a wide range of boronic acids or other partners. |
| Bisphosphine Ligands | Nickel (Ni) | Can provide stability and prevent catalyst poisoning, especially with heterocyclic substrates. nih.gov | Useful for complex couplings where catalyst deactivation is a concern. |
| Chiral Ligands (e.g., N-Bn-Xiao-Phos) | Nickel (Ni) | Enables enantioselective synthesis, creating chiral biaryl atropisomers with high selectivity. chemrxiv.org | Synthesis of chiral derivatives for applications in asymmetric catalysis or as chiral probes. |
| Buchwald-Type Ligands | Palladium (Pd) | Highly effective for a broad range of C-N and C-C bond-forming reactions under mild conditions. | Standard, reliable method for functionalizing the aryl bromide with amines, amides, or other nucleophiles. |
Expansion into Bioorthogonal Chemistry for in vivo and in situ Labeling Methodologies
The azide group is a cornerstone of bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov The azide moiety in this compound allows it to participate in highly specific ligations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov
This dual functionality enables a modular approach to creating molecular probes. The aryl bromide can be functionalized via cross-coupling to install a reporter group (e.g., a fluorophore, a radiolabel, or a mass tag), and the resulting molecule can then be "clicked" onto a biomolecule of interest (e.g., a protein, nucleic acid, or glycan) that has been metabolically engineered to bear a corresponding alkyne handle. This strategy is central to applications in chemical biology for visualizing, tracking, and quantifying biomolecules in their native environment. nih.gov Future work will likely involve using this compound to develop sophisticated probes for in vivo imaging and diagnostics, where labeling efficiency and signal sensitivity are paramount. nih.gov
Table 2: Key Bioorthogonal Reactions for Azide-Functionalized Probes
| Reaction | Key Features | Typical Reactants | Relevance to this compound |
|---|---|---|---|
| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High reaction rate, high yield, forms stable 1,4-disubstituted triazole. Requires a copper catalyst, which can have cellular toxicity. nih.gov | Terminal Alkyne, Copper(I) source | Efficient in vitro and ex vivo labeling of alkyne-tagged biomolecules. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, relies on the release of ring strain in cyclooctynes. Highly biocompatible for live-cell and in vivo studies. nih.gov | Strained Alkyne (e.g., DIBO, BCN) | Ideal for in vivo labeling applications where catalyst toxicity is a concern. nih.gov |
| Staudinger Ligation | Reaction between an azide and a phosphine. One of the first bioorthogonal reactions developed. nih.gov | Triarylphosphine | An alternative ligation strategy, though often slower than click chemistry reactions. |
Sustainable and Economically Viable Synthesis for Broad Research Accessibility
Making advanced chemical tools like this compound widely available requires the development of synthetic routes that are not only efficient but also sustainable and cost-effective. Future research will focus on "green chemistry" principles to minimize environmental impact and reduce costs. This includes the use of less hazardous reagents, minimizing waste, and employing reusable catalysts.
For instance, traditional bromination methods can use harsh reagents, while alternative Sandmeyer-type reactions or oxybromination present their own challenges. nih.gov Developing catalytic bromination techniques that use safer bromine sources would be a significant advance. Similarly, for the azide functionalization step, moving away from potentially hazardous azide salts or developing in-situ generation methods in flow reactors enhances safety. durham.ac.uk Recent studies have shown the development of eco-friendly, water-driven protocols using reusable, zinc-based nanocrystal catalysts for the synthesis of triazoles from azides, highlighting a path toward more sustainable downstream applications of the parent compound. rsc.org Evaluating the entire synthetic process using metrics like the E-factor (Environmental factor) will guide the development of truly green and economically viable production methods.
Design of Next-Generation Molecular Tools and Functional Materials with Tailored Properties
The true potential of this compound lies in its role as a versatile scaffold for creating next-generation molecular tools and advanced materials. Its bifunctional nature allows for orthogonal derivatization, where each end of the molecule can be modified independently to build complex architectures.
Molecular Probes: By attaching different fluorophores, quenchers, or affinity tags to the aryl ring, a diverse library of probes can be synthesized. These probes can be used in Förster Resonance Energy Transfer (FRET) studies, proximity-labeling experiments, or as targeted imaging agents in cell biology.
Functional Materials: The azide group allows the compound to be "clicked" onto polymer backbones or surfaces, while the aryl bromide can be functionalized to tune the material's electronic, optical, or physical properties. This could lead to the development of novel sensors, smart coatings, or materials for organic electronics. For example, derivatives could be incorporated into polymers for drug delivery systems, where the azide provides a conjugation point for targeting ligands.
Drug Discovery: The compound can serve as a key intermediate in the synthesis of complex molecules for pharmaceutical research. The 1,2,3-triazole ring, formed via click chemistry, is a common isostere for amide bonds and is found in many biologically active compounds. The ability to systematically vary the substituent on the aryl ring via cross-coupling allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents. rsc.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3-Azidopropyl)-4-bromobenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, alkylation of 4-bromophenol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) in acetone at 60–80°C yields 1-(3-bromopropyl)-4-bromobenzene. Subsequent azidation using NaN₃ in DMF or DMSO at 50–70°C replaces the terminal bromide with an azide group . Key factors include solvent polarity (to stabilize transition states), temperature control (to avoid azide decomposition), and stoichiometric excess of NaN₃ (≥1.2 equivalents). Yields typically range from 60–85%, with purity confirmed via HPLC (>95%) and ¹H NMR (azide proton at δ ~3.3 ppm) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, azide-CH₂ at δ 3.1–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.0 for C₉H₁₀BrN₃).
- Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) to predict bond angles, electrostatic potential surfaces, and reactivity trends (e.g., azide group nucleophilicity) .
Q. What safety precautions are critical when handling this compound, given its azide functionality?
- Methodological Answer :
- Stability : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption.
- Reactivity : Avoid contact with heavy metals (Cu, Pb) or strong acids, which can generate explosive HN₃. Use explosion-proof equipment during scale-up .
- Waste Disposal : Quench excess azides with NaNO₂/HCl before disposal to minimize explosion risks .
Advanced Research Questions
Q. How does the azide group in this compound facilitate bioorthogonal labeling applications?
- Methodological Answer : The azide undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO) without catalysts, enabling live-cell labeling. Example protocol:
Incubate target cells with DBCO-conjugated probes (e.g., fluorophores) at 10–50 µM in PBS (pH 7.4, 37°C).
Monitor reaction kinetics via fluorescence microscopy or flow cytometry. Typical labeling efficiency: >90% within 1 hour .
- Data Contradiction : While SPAAC is efficient, competing Cu-catalyzed click chemistry (CuAAC) may offer faster kinetics but requires cytotoxic Cu(I). Validate biocompatibility for in vivo models .
Q. What strategies optimize the regioselectivity of Suzuki-Miyaura cross-coupling reactions involving the bromoaryl group?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 (2–5 mol%) to enhance coupling efficiency with electron-deficient arylboronic acids.
- Solvent Effects : Polar aprotic solvents (e.g., THF/DMF) improve solubility of intermediates.
- Byproduct Mitigation : Additives like TBAB (tetrabutylammonium bromide) suppress protodebromination. Yields: 70–92%, confirmed by GC-MS .
Q. How do substituent effects (azide vs. bromo) influence the compound’s reactivity in photoredox catalysis?
- Methodological Answer :
- Azide as a Redox-Active Group : Under blue light (450 nm), the azide can act as a radical acceptor, enabling C–N bond formation. Example: Coupling with α-carbonyl radicals via Ir(ppy)₃ photocatalyst (0.5 mol%) in DCE.
- Bromo as a Leaving Group : Competitive pathways (e.g., SN2 vs. radical) require optimization of light intensity (5–10 mW/cm²) and reaction time (2–6 hours) .
Comparative Analysis Table
| Property | This compound | 1-Azido-2-bromo-4-chlorobenzene | 4-Azidobenzoic Acid |
|---|---|---|---|
| Reactivity in SPAAC | High (k₂ ~1.5 M⁻¹s⁻¹) | Moderate (k₂ ~0.8 M⁻¹s⁻¹) | Low (k₂ ~0.2 M⁻¹s⁻¹) |
| Suzuki Coupling Yield | 85–92% | 70–80% | N/A |
| Thermal Stability | Stable <100°C | Stable <90°C | Decomposes >80°C |
| Bioapplication | Live-cell imaging | Enzyme inhibition studies | Drug delivery |
| Data compiled from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
